molecular formula C23H32O7 B14444332 Trichoverrol A CAS No. 76739-71-4

Trichoverrol A

Cat. No.: B14444332
CAS No.: 76739-71-4
M. Wt: 420.5 g/mol
InChI Key: QFKRKMXPKBHGGO-OYWHZMLYSA-N
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Description

Trichoverrol A is a macrocyclic trichothecene mycotoxin produced primarily by fungi such as Stachybotrys chartarum . This compound belongs to a class of sesquiterpenoid mycotoxins characterized by a tetracyclic 12,13-epoxytrichothec-9-ene core structure . This compound is biosynthesized through hydroxylation at the C-4 position and esterification with a polyketide chain at C-15, which contributes to its macrocyclic structure .

Properties

CAS No.

76739-71-4

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate

InChI

InChI=1S/C23H32O7/c1-14-8-9-22(12-24)18(10-14)29-19-11-17(21(22,3)23(19)13-28-23)30-20(27)7-5-4-6-16(26)15(2)25/h4-7,10,15-19,24-26H,8-9,11-13H2,1-3H3/b6-4+,7-5-/t15-,16-,17+,18+,19+,21+,22+,23-/m0/s1

InChI Key

QFKRKMXPKBHGGO-OYWHZMLYSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichoverrol A involves multiple steps, including the reduction of verrucarol-15-carboxaldehyde using sodium borohydride (NaBH4) in the presence of a t-butyldimethylsilyl protecting group at the C4 position . This method yields 15-3H-trichoverrol A, a tritiated form of the compound.

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal cultures. The fungi are grown on suitable substrates, such as rice, under controlled conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Trichoverrol A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in the presence of a protecting group.

    Substitution: Halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Trichoverrol A has a wide range of scientific research applications, including:

Mechanism of Action

Trichoverrol A exerts its effects through several mechanisms, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Trichoverrol A shares structural and functional similarities with other trichothecenes, particularly macrocyclic derivatives. Below is a detailed comparison with key analogs:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Source
This compound Not explicitly stated (inferred: ~C24H34O7) ~434 (estimated) Macrocyclic, C-4 hydroxylation, C-15 polyketide Stachybotrys chartarum (USA, China)
Trichoverrol B C24H34O7 434 Similar to this compound but with ester variations Myrothecium verrucaria (Italy)
Isotrichoverrin B C29H38O10 570 Macrocyclic, C-8 esterification Myrothecium verrucaria (Italy)
Verrucarin A C29H34O9 550 Macrocyclic, 12,13-epoxytrichothecene core Myrothecium verrucaria (global)
Roridin A C29H40O9 556 Macrocyclic, C-4/C-15 ester linkages Stachybotrys chartarum (Hungary, USA)

Key Differences and Functional Implications

Structural Complexity : this compound and B lack the extended esterification patterns seen in verrucarins and roridins, which correlates with their reduced toxicity .

Bioactivity : Verrucarin A and roridin A exhibit significantly higher cytotoxicity due to their stable macrocyclic ester bonds, enhancing membrane permeability . In contrast, this compound/B show weaker bioactivity, likely due to fewer reactive ester groups .

Ecological Roles : this compound is linked to environmental fungal contamination in human habitats, while verrucarins/roridins are primarily phytotoxic, affecting crop health .

Research Findings and Implications

  • Biosynthetic Pathways : this compound’s biosynthesis involves polyketide esterification, a pathway shared with isotrichoverrins but distinct from simpler trichothecenes like T-2 toxin .
  • Environmental Impact : this compound’s presence in air samples from pulmonary hemosiderosis cases underscores its role in indoor fungal contamination .
  • Agricultural Relevance : Trichoverrol B’s low herbicidal activity contrasts with verrucarins, making it less viable for weed control applications .

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